molecular formula C11H10N2O4S2 B1355777 {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-09-9

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1355777
CAS No.: 62557-09-9
M. Wt: 298.3 g/mol
InChI Key: XWVVEFTUTRSTAQ-UHFFFAOYSA-N
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Description

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS RN 62557-09-9) is a thiazole derivative with a molecular formula of C₁₁H₁₀N₂O₄S₂ and a molecular weight of 298.34 g/mol . Its structure comprises a thiazole core substituted at position 2 with a phenylsulfonamide group and at position 4 with an acetic acid moiety. Key identifiers include:

  • SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
  • InChIKey: XWVVEFTUTRSTAQ-UHFFFAOYSA-N .

This compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c14-10(15)6-8-7-18-11(12-8)13-19(16,17)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVEFTUTRSTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585902
Record name {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-09-9
Record name 2-[(Phenylsulfonyl)amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62557-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development. The phenylsulfonyl group can effectively interact with enzyme active sites, potentially blocking their function.

Antimicrobial Activity : Research indicates that compounds containing thiazole rings, including {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, exhibit antimicrobial properties. In vitro studies have shown significant antibacterial activity against various strains of bacteria, comparable to standard antibiotics .

The biological mechanisms of this compound involve:

  • Protein Binding : The thiazole ring engages in π-π stacking and hydrogen bonding with proteins, facilitating modulation of protein functions.
  • Therapeutic Properties : Investigations into its anti-inflammatory properties have shown potential benefits in treating conditions related to inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing MIC (Minimum Inhibitory Concentration) values that suggest it could serve as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

In another research project focused on enzyme inhibition, this compound was evaluated for its potential to inhibit carbonic anhydrase. The results indicated that the compound could effectively reduce enzyme activity in vitro, highlighting its potential role in developing treatments for conditions like glaucoma or edema where carbonic anhydrase plays a critical role .

Mechanism of Action

The mechanism of action of {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS RN Source
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid C₁₁H₁₀N₂O₄S₂ 298.34 Phenylsulfonamide, acetic acid 62557-09-9
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate C₁₃H₁₄N₂O₄S₂ 326.39 Ethyl ester (replaces acetic acid hydroxyl) 62557-35-1
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid C₁₂H₉F₃N₂O₂S 296.27 Trifluoromethylphenyl group (electron-withdrawing) 918793-31-4
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid C₁₀H₈ClN₃O₂S 269.71 5-Chloropyridinyl (heterocyclic substitution) Not provided
2-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid C₁₁H₉FN₂O₄S₂ 332.33 4-Fluorophenylsulfonamide (enhanced polarity) 926202-75-7
2-[2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid C₁₂H₁₂N₂O₄S₂ 312.37 4-Methylphenylsulfonamide (increased lipophilicity) Not provided
(Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid C₈H₈ClN₃O₃S 261.68 Chloroacetamido, methoxyimino (Z-configuration) Not provided

Structural and Functional Modifications

Substituents on the Sulfonamide Group
  • Halogenated Derivatives : The 4-fluorophenylsulfonamide variant (C₁₁H₉FN₂O₄S₂) increases polarity, which may improve aqueous solubility compared to the parent compound .
  • Alkyl Substitutions : The 4-methylphenylsulfonamide derivative (C₁₂H₁₂N₂O₄S₂) exhibits higher lipophilicity, favoring membrane permeability .
Heterocyclic Replacements

Replacing the phenyl group with a 5-chloropyridinyl moiety (C₁₀H₈ClN₃O₂S) introduces a nitrogen-containing heterocycle, which can alter hydrogen-bonding interactions and bioavailability .

Ester vs. Acid Forms

This modification is common in prodrug strategies .

Additional Functional Groups

The (Z)-configured chloroacetamido-methoxyimino derivative (C₈H₈ClN₃O₃S) introduces steric and electronic effects that may influence binding to enzymatic targets, such as β-lactamases .

Biological Activity

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS No. 62557-09-9) is an organic compound characterized by its unique thiazole ring and a phenylsulfonyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C11H10N2O4S2
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 62557-09-9

The compound features a thiazole ring, a phenylsulfonyl group, and an acetic acid moiety, which contribute to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Targeting Methionine Aminopeptidase 2 : Similar compounds have been shown to inhibit methionine aminopeptidase 2 (MetAP2), which plays a crucial role in protein synthesis and cell cycle regulation.
  • Influence on Biochemical Pathways : It may impact pathways related to protein synthesis and cell cycle progression, potentially leading to altered cell growth and proliferation.
  • Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion profiles are still under investigation but are expected to vary based on structural modifications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds with similar structures showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The results highlighted moderate to high zones of inhibition against several bacterial strains .

CompoundBacterial StrainZone of Inhibition (mm)
4hE. coli5.44
4nS. aureus5.68
ControlStandard DrugVaries

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. It has been observed that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

  • Study on Thiazole Derivatives : A group of researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines (e.g., HeLa, MCF-7). The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against cancer cells .
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

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